An In-depth Technical Guide to trans-2-Phenylcyclopropyl Isocyanate (CAS 63009-74-5)
An In-depth Technical Guide to trans-2-Phenylcyclopropyl Isocyanate (CAS 63009-74-5)
A Keystone Intermediate for Advanced Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides an in-depth exploration of trans-2-Phenylcyclopropyl isocyanate, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple datasheet to offer a comprehensive understanding of its synthesis, reactivity, and applications, grounded in established scientific principles and practical insights.
Introduction: A Molecule of Significant Potential
trans-2-Phenylcyclopropyl isocyanate (CAS 63009-74-5) is a highly reactive organic compound featuring a unique strained cyclopropyl ring fused with a phenyl group and an isocyanate functional group. This distinct structural combination makes it a valuable and versatile building block in medicinal chemistry. Its primary significance lies in its role as a direct precursor to trans-2-phenylcyclopropylamine (tranylcypromine) and its derivatives.[1][2] These derivatives are potent, mechanism-based inhibitors of critical enzymes, including monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), making them relevant for the development of therapeutics for depression and various cancers.[1][2]
Physicochemical Properties & Specifications
A clear understanding of the physical and chemical properties of trans-2-Phenylcyclopropyl isocyanate is fundamental for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 63009-74-5 | [3] |
| Molecular Formula | C₁₀H₉NO | [4] |
| Molecular Weight | 159.19 g/mol | |
| Appearance | Liquid | [3] |
| Boiling Point | 75-76 °C at 0.5 mmHg | [3] |
| Density | 1.074 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.546 | [3] |
| Purity | Typically ≥90% (remainder is predominantly the cis-isomer) |
Synthesis of trans-2-Phenylcyclopropyl Isocyanate
The principal and most established method for the synthesis of trans-2-Phenylcyclopropyl isocyanate is through the Curtius rearrangement of trans-2-phenylcyclopropanecarboxylic acid.[2][5][6] This rearrangement proceeds via an acyl azide intermediate, which upon thermal decomposition, yields the isocyanate with the expulsion of nitrogen gas.[6][7] The reaction is known to proceed with retention of configuration at the migrating group.[6]
Logical Workflow for Synthesis
Caption: Key reactions of trans-2-Phenylcyclopropyl Isocyanate.
Formation of Urea Derivatives
The reaction of trans-2-Phenylcyclopropyl isocyanate with primary or secondary amines readily forms substituted ureas. [8][9]This reaction is typically rapid and high-yielding, often proceeding at room temperature. These urea derivatives can be explored as potential bioactive molecules.
General Protocol for Urea Synthesis:
-
Dissolve the amine (1.0 eq) in an aprotic solvent like dichloromethane or THF.
-
Slowly add a solution of trans-2-Phenylcyclopropyl isocyanate (1.0 eq) in the same solvent at room temperature.
-
Stir the reaction mixture for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the urea product can often be isolated by filtration if it precipitates, or by standard workup and purification procedures.
Formation of Carbamate Derivatives
The reaction with alcohols yields carbamates, which are valuable functional groups in medicinal chemistry and can also serve as protecting groups for amines. [10][11][12]The reaction is often catalyzed by a base or a tin compound.
General Protocol for Carbamate Synthesis:
-
Dissolve the alcohol (1.0 eq) in an anhydrous solvent such as toluene or THF.
-
Add a catalytic amount of a base (e.g., triethylamine or dibutyltin dilaurate).
-
Add trans-2-Phenylcyclopropyl isocyanate (1.0 eq) to the mixture.
-
The reaction may require heating to proceed at a reasonable rate, depending on the reactivity of the alcohol.
-
Monitor the reaction and purify the resulting carbamate product using standard techniques.
Safety, Handling, and Storage
Isocyanates are reactive and toxic compounds that require careful handling to avoid exposure.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. [13]Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber), must be worn. [1]Avoid inhalation of vapors and contact with skin and eyes. [13]* Reactivity with Water: Isocyanates react with water to produce carbon dioxide gas. [1]This can lead to a dangerous pressure buildup in sealed containers. Therefore, it is crucial to store and handle isocyanates under anhydrous conditions.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. [5]Keep away from moisture, acids, bases, alcohols, and amines. [13]
Conclusion
trans-2-Phenylcyclopropyl isocyanate is a key synthetic intermediate with significant applications in the development of pharmacologically active compounds. Its utility stems from the unique properties of the trans-2-phenylcyclopropyl scaffold, which is a recognized pharmacophore in several classes of enzyme inhibitors. A thorough understanding of its synthesis via the Curtius rearrangement, its characteristic reactivity with nucleophiles, and proper handling procedures are essential for its successful application in research and development. This guide provides the foundational knowledge for scientists to leverage the full potential of this valuable chemical building block.
References
-
How to Safely Handle Isocyanates? (2025). ChemsafetyPRO. [Link]
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]
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trans-2-Phenylcyclopropyl isocyanate, 1 X 5 g (134317-5G). Alkali Scientific. [Link]
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Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate. [Link]
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trans-2-Phenylcyclopropyl isocyanate. SpectraBase. [Link]
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Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
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Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]
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Curtius rearrangement. Wikipedia. [Link]
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The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
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The Curtius Rearrangement: A Chemical Journey From Acyl Azides to Amines. Oreate AI. [Link]
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Urea derivative synthesis by amination. Organic Chemistry Portal. [Link]
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The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
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Synthesis of 2-Arylethylamines by the Curtius Rearrangement. Sciencemadness.org. [Link]
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TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum. ChemSrc. [Link]
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(+)-Tranylcypromine | C9H11N | CID 26070. PubChem. [Link]
-
Trans-2-phenylcyclopropyl isocyanate (C10H9NO). PubChemLite. [Link]
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications. [https://pubs.acs.org/doi/10.1021/jo020288+
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